molecular formula C22H23NO7 B014587 Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside CAS No. 97242-85-8

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Cat. No. B014587
CAS RN: 97242-85-8
M. Wt: 413.4 g/mol
InChI Key: QJCKSASQOOXSCY-ACMVSEJYSA-N
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Description

“Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” is a chemical compound with the molecular formula C22H23NO7 and a molecular weight of 413.42 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” can be represented by the SMILES string: CO[C@H]1C@@HCO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O .


Physical And Chemical Properties Analysis

“Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” has a molecular weight of 413.42 . Its IUPAC name is 2-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione . The InChI string is InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3/t16-,17-,18-,19-,22-/m1/s1 .

properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3/t16-,17-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKSASQOOXSCY-ACMVSEJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578995
Record name Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

CAS RN

97242-85-8
Record name Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97242-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 2
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 4
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 5
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Reactant of Route 6
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

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